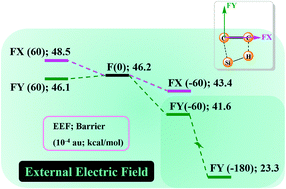Metal-free catalysis for the Markovnikov hydrosilylation of styrene†
New Journal of Chemistry Pub Date: 2019-10-28 DOI: 10.1039/C9NJ04333K
Abstract
An external electric field (EEF), as a metal-free catalyst, catalyzing the Markovnikov hydrosilylation of styrene was studied for the first time. As compared to the field-free situation, the barrier height was almost halved upon the application of EEF with a field strength of 180 × 10−4 a.u. in the direction perpendicular to the “bond axis”. Therefore, the use of EEF not only resolved the questions of the separation of homogeneous catalysts from the reaction mixture, but also facilitated the reaction by decreasing its barriers. Furthermore, we found that the lower the energy of the transition state (TSX) and the higher the energy of the HOMO of the reactant (R1′), the lower the barrier height of hydrosilylation. Hopefully, this study can provide guidance toward experiments involving an external electric field.

Recommended Literature
- [1] Can We Observe Nonperturbative Vacuum Shifts in Cavity QED?
- [2] Cage effect on stability and molecular dynamics of [(CH3)3N]•+ and [(CH3)3NCH2]•+ generated in γ-irradiated zeolites
- [3] Brush-like polymers: design, synthesis and applications
- [4] Characterization of chemical composition and bacterial community of corrosion scales in different drinking water distribution systems†
- [5] Cage-like crystal packing through metallocavitands within a cobalt cluster-based supramolecular assembly†
- [6] Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactions
- [7] Calibration in atomic absorption spectrometry
- [8] Atomic layer deposition of textured zinc nitride thin films
- [9] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [10] Characterization and validation of sampling and analytical methods for mycotoxins in workplace air










